An In-depth Technical Guide to the Physical Properties of (S)-Morpholine-2-carboxylic acid hydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-Morpholine-2-carboxylic acid hydrochloride
Introduction: The Significance of (S)-Morpholine-2-carboxylic acid hydrochloride in Modern Drug Discovery
(S)-Morpholine-2-carboxylic acid hydrochloride is a chiral building block of significant interest to researchers, scientists, and drug development professionals. The morpholine moiety, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is considered a "privileged structure" in medicinal chemistry.[1] Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for the development of effective therapeutics.[1][2][3][4] The specific stereochemistry of the (S)-enantiomer at the 2-position, combined with the carboxylic acid functionality, provides a versatile scaffold for the synthesis of a wide array of complex molecules with potential biological activity.[5]
This technical guide provides a comprehensive overview of the core physical properties of (S)-Morpholine-2-carboxylic acid hydrochloride. A thorough understanding of these characteristics is paramount for its effective utilization in synthetic chemistry, ensuring reproducibility, and ultimately, the successful development of novel pharmaceutical agents. We will delve into the experimental methodologies for determining these properties, offering not just procedural steps but also the underlying scientific principles that govern these choices.
Core Physical and Chemical Properties
A precise understanding of the fundamental physical and chemical properties of a compound is the bedrock of its application in research and development. These parameters dictate its behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₃ | [6] |
| Molecular Weight | 167.59 g/mol | [6][7] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
| Melting Point | Data not available in literature; requires experimental determination | |
| Solubility | Soluble in water; solubility in other organic solvents requires experimental determination | [4] |
| Optical Rotation | Data not available in literature; requires experimental determination |
Experimental Determination of Physical Properties
The following sections outline detailed, field-proven protocols for the characterization of the key physical properties of (S)-Morpholine-2-carboxylic acid hydrochloride. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting transition occurs over a narrow temperature range. Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermal analysis technique for determining the melting point and enthalpy of fusion.
Causality of Experimental Choices: DSC is preferred over traditional capillary melting point apparatus due to its higher precision, ability to provide thermodynamic data (enthalpy of fusion), and its automated nature, which reduces operator-dependent variability. The choice of a slow heating rate (e.g., 2 °C/min) is crucial to ensure that the sample temperature remains in equilibrium with the programmed temperature, allowing for an accurate determination of the melting onset and peak.
Experimental Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of (S)-Morpholine-2-carboxylic acid hydrochloride into a standard aluminum DSC pan.
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Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the sample at 25 °C.
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Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point at a rate of 10 °C/min for an initial exploratory scan.
-
For a precise measurement, use a fresh sample and ramp the temperature at a slower rate, typically 2 °C/min, through the melting transition identified in the initial scan.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile Assessment
The solubility of a drug candidate is a critical determinant of its bioavailability. As a hydrochloride salt, (S)-Morpholine-2-carboxylic acid hydrochloride is expected to be water-soluble. However, a comprehensive understanding of its solubility in a range of pharmaceutically relevant solvents is essential for formulation development.
Causality of Experimental Choices: A systematic approach to solubility testing, starting with water and progressing to solvents of varying polarity, provides a comprehensive profile. The use of a standardized amount of solute and solvent allows for a semi-quantitative assessment. For quantitative analysis, techniques like shake-flask followed by HPLC are employed to determine the saturation solubility.
Experimental Protocol (Qualitative):
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Solvent Selection: Prepare a panel of solvents including water, methanol, ethanol, dichloromethane, and acetone.
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Sample Preparation: Add approximately 10 mg of (S)-Morpholine-2-carboxylic acid hydrochloride to 1 mL of each solvent in separate vials.
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Observation: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).
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Assessment: Visually inspect for complete dissolution, partial dissolution, or insolubility.
Caption: Workflow for Qualitative Solubility Assessment.
Determination of Specific Rotation
As a chiral molecule, (S)-Morpholine-2-carboxylic acid hydrochloride will rotate the plane of polarized light. The specific rotation is a characteristic physical property of an enantiomer and is a measure of its optical purity.
Causality of Experimental Choices: The specific rotation is dependent on the concentration of the sample, the path length of the polarimeter cell, the temperature, and the wavelength of the light source. Therefore, these parameters must be carefully controlled and reported. The sodium D-line (589 nm) is the standard wavelength used for this measurement. The choice of a suitable solvent in which the compound is sufficiently soluble and does not interfere with the measurement is crucial.
Experimental Protocol:
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Solution Preparation: Accurately prepare a solution of (S)-Morpholine-2-carboxylic acid hydrochloride of a known concentration (c, in g/100 mL) in a suitable solvent (e.g., water or methanol).
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Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).
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Measurement: Fill the polarimeter cell (of a known path length, l, in dm) with the sample solution and measure the observed optical rotation (α).
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Calculation: Calculate the specific rotation [α] using the following formula: [α] = 100 * α / (l * c)
Caption: Workflow for Determining Specific Rotation.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of (S)-Morpholine-2-carboxylic acid hydrochloride.
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the morpholine ring protons and the methine proton at the chiral center. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.
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Expected Chemical Shifts (in D₂O):
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Morpholine ring protons (CH₂-O): ~3.8-4.2 ppm
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Morpholine ring protons (CH₂-N): ~3.2-3.6 ppm
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Methine proton (CH-COOH): ~4.3-4.5 ppm
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
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Expected Chemical Shifts (in D₂O):
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Carboxylic acid carbon (C=O): ~170-175 ppm
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Morpholine ring carbons (C-O): ~65-70 ppm
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Methine carbon (CH-COOH): ~55-60 ppm
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Morpholine ring carbons (C-N): ~45-50 ppm
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Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of (S)-Morpholine-2-carboxylic acid hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
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Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Characteristic Absorption Bands:
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O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
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N-H stretch (ammonium salt): Broad band around 2400-2800 cm⁻¹
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C=O stretch (carboxylic acid): Strong absorption around 1700-1730 cm⁻¹
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C-O-C stretch (ether): Strong absorption around 1100 cm⁻¹
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C-N stretch (amine): Absorption in the fingerprint region (1000-1300 cm⁻¹)
-
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory for direct solid-state measurement.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[8][9][10]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of (S)-Morpholine-2-carboxylic acid hydrochloride and the experimental methodologies for their determination. A thorough characterization of these properties is a non-negotiable prerequisite for the successful application of this chiral building block in drug discovery and development. The protocols and underlying scientific principles outlined herein are intended to equip researchers and scientists with the knowledge and tools necessary for the robust and reliable characterization of this and other similar molecules. The data generated from these analyses will ultimately contribute to the rational design and synthesis of next-generation therapeutics.
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